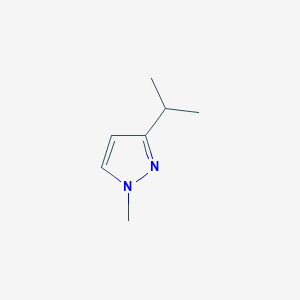

1-methyl-3-(propan-2-yl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-6(2)7-4-5-9(3)8-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLDCHQHOOFRGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Methyl 3 Propan 2 Yl 1h Pyrazole and Analogous Pyrazoles

Classical Cyclocondensation Approaches to Pyrazole (B372694) Ring Formation

The most traditional and widely employed method for constructing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a reaction famously known as the Knorr pyrazole synthesis. nih.govbeilstein-journals.orgresearchgate.net This approach involves the reaction of a five-carbon framework precursor (the 1,3-dielectrophile) with a hydrazine, which provides the two adjacent nitrogen atoms of the resulting five-membered ring.

The Knorr synthesis is a robust method for forming the pyrazole core. beilstein-journals.org The reaction proceeds by the condensation of a hydrazine with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester. For the synthesis of a 3-(propan-2-yl) substituted pyrazole, a suitable precursor would be 4-methyl-2,4-pentanedione. The reaction with hydrazine would lead to the formation of 3-isopropyl-5-methyl-1H-pyrazole. When a substituted hydrazine, such as methylhydrazine, is used, the reaction can theoretically produce N-substituted pyrazoles directly. nih.gov

The versatility of this method is enhanced by the ability to generate the 1,3-dicarbonyl compounds in situ. For instance, enolates can be reacted with carboxylic acid chlorides to form 1,3-diketones, which can then be directly converted to pyrazoles in a one-pot, multicomponent reaction by the addition of a hydrazine. nih.govbeilstein-journals.org

A significant limitation of the classical Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines like methylhydrazine. nih.gov In such cases, the initial condensation can occur at either of the two non-equivalent carbonyl groups, leading to the formation of a mixture of two constitutional isomers.

[3+2] Cycloaddition Reactions in Pyrazole Synthesis

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, represent a powerful and highly versatile alternative for pyrazole synthesis. nih.govbeilstein-journals.orgjocpr.com This methodology involves the reaction of a 1,3-dipole (a three-atom, four-π-electron system) with a dipolarophile (a two-atom, two-π-electron system), such as an alkyne or an alkene, to form the five-membered pyrazole ring. bohrium.comorganic-chemistry.orgresearchgate.net Common 1,3-dipoles used for pyrazole synthesis include diazo compounds and nitrile imines. organic-chemistry.orgmdpi.com A key advantage of this approach is that it often provides a higher degree of regioselectivity compared to classical cyclocondensation methods. acs.orgnih.govrsc.org

A sophisticated variant of this strategy is the intramolecular 1,3-dipolar cycloaddition. This approach involves a single molecule containing both the 1,3-dipole and the dipolarophile, which are tethered together. The subsequent cyclization can lead to the formation of complex, fused polycyclic pyrazole systems in a highly controlled manner.

A notable example is the transition-metal-free intramolecular 1,3-dipolar cycloaddition of alkyne-tethered N-tosylhydrazones. acs.org In this process, the N-tosylhydrazone serves as a precursor to a diazo compound (the 1,3-dipole), which then reacts with the tethered alkyne (the dipolarophile) within the same molecule. This method allows for the efficient synthesis of fused polycyclic pyrazoles with high to excellent yields and often without the need for chromatographic purification. acs.org The proposed mechanism involves a [3+2] cycloaddition followed by a direct H-shift aromatization reaction to furnish the stable pyrazole ring. acs.org

| Dipole Precursor | Dipolarophile | Product Type | Key Features | Reference |

|---|---|---|---|---|

| N-Tosylhydrazones | Alkynes | Substituted Pyrazoles | Generates diazo compounds in situ; can be highly regioselective. | organic-chemistry.org |

| Hydrazonoyl Halides | Vinylsulfonium Salts | Substituted Pyrazoles | Generates nitrile imines in situ; proceeds under mild conditions with high regioselectivity. | organic-chemistry.org |

| Sydnones | 2-Alkynyl-1,3-dithianes | Polysubstituted Pyrazoles | Base-mediated reaction with excellent regioselectivity and broad functional group tolerance. | acs.orgnih.gov |

| Ethyl Diazoacetate | Enones | Functionalized Pyrazoles | Proceeds smoothly in the presence of a base like TMEDA. | bohrium.com |

Regioselective Synthesis of 1-Methyl-3-(propan-2-yl)-1H-pyrazole Derivatives

Achieving the specific 1,3-disubstitution pattern of this compound requires a synthetic strategy that precisely controls the placement of both the methyl group on the nitrogen and the isopropyl group on the carbon framework. Given the challenges with classical methods using unsymmetrical precursors, a more reliable approach involves the initial synthesis of the 3-(propan-2-yl)-1H-pyrazole core, followed by a regioselective functionalization of the nitrogen atom.

The N-alkylation of a pre-formed 3-substituted pyrazole is a critical step for obtaining the desired 1,3-disubstituted product. Since the pyrazole ring contains two nitrogen atoms (N1 and N2), alkylation can potentially occur at either position, leading to a mixture of regioisomers. For a 3-substituted pyrazole, alkylation at N1 yields a 1,3-disubstituted product, while alkylation at N2 yields a 1,5-disubstituted product. The regiochemical outcome is highly dependent on the reaction conditions, including the base, solvent, catalyst, and the steric hindrance of the substituent on the pyrazole ring. thieme-connect.commdpi.com

Several strategies have been developed to achieve highly regioselective N1-alkylation. A catalyst-free Michael reaction has been shown to produce N1-alkylated pyrazoles with excellent regioselectivity (>99.9:1). semanticscholar.orgresearchgate.netacs.org In contrast, magnesium-catalyzed alkylation of 3-substituted pyrazoles using α-bromoacetates has been developed to selectively provide the N2-alkylated regioisomers. thieme-connect.com The choice of catalyst is therefore crucial; for instance, while various magnesium salts favor N2-alkylation, catalysts with less dissociating counterions provide superior regioselectivity. thieme-connect.com

For unsymmetrical pyrazoles, the major product from alkylation is often controlled by sterics. mdpi.com The incoming alkyl group tends to attach to the less sterically hindered nitrogen atom. In the case of 3-(propan-2-yl)-1H-pyrazole, the bulky isopropyl group at the C3 position would sterically hinder the adjacent N2 atom, thereby favoring alkylation at the more accessible N1 position to yield the desired this compound.

| Pyrazole Substrate | Alkylating Agent | Catalyst/Base | N1:N2 Ratio | Yield | Reference |

|---|---|---|---|---|---|

| 3-Phenyl-1H-pyrazole | 2-Bromo-N,N-dimethylacetamide | MgBr₂ / i-Pr₂NEt | N2 selective (76:24 to 99:1) | 44-90% | thieme-connect.com |

| Various 1H-Pyrazoles | Michael Acceptors | None (Catalyst-free) | >99.9:1 (N1 selective) | >90% | semanticscholar.orgresearchgate.netacs.org |

| Unsymmetrical Pyrazoles | Trichloroacetimidates | Brønsted Acid | Mixture (Sterically controlled) | Good | mdpi.com |

| 3-Substituted Pyrazoles | Alkyl/Aryl Halides | K₂CO₃-DMSO | N1 selective | - | researchgate.net |

Stereoselective Syntheses of Chiral Pyrazole Derivatives

The development of stereoselective methods for the synthesis of chiral pyrazole derivatives is crucial, as the biological activity of these compounds is often dependent on their stereochemistry.

Chiral auxiliaries have been effectively employed to control the stereochemistry during the synthesis of chiral pyrazole derivatives. One notable approach involves the use of tert-butanesulfinamide as a chiral auxiliary. rsc.orgrsc.org In this methodology, the asymmetric synthesis of pyrazole inhibitors of phosphodiesterase 4 (PDE4) has been demonstrated. rsc.org The key steps of this synthetic sequence include the condensation of (R)- or (S)-tert-butanesulfinamide with an aldehyde to form a chiral toluenesulfinyl imine. rsc.org This is followed by a stereoselective addition reaction of 4-picolyl lithium to the chiral imine, and subsequent desulfination to yield a chiral amine. rsc.orgrsc.org The synthesis proceeds with the preparation of a cis-type enaminone, which is then transformed into the desired pyrazole derivative through amination and dehydro-cyclization. rsc.orgrsc.org This multi-step synthesis, comprising a total of 8 steps, can achieve a 100% enantiomeric excess (ee). rsc.orgrsc.org

Another strategy for the synthesis of chiral pyrazoles involves a 1,3-dipolar cycloaddition followed by a rsc.orggalchimia.com-sigmatropic rearrangement with stereoretentive migration of a stereogenic group. uniovi.es This method utilizes α-chiral tosylhydrazones, which react with terminal alkynes to produce chiral pyrazoles with a stereogenic center directly attached to a nitrogen atom. uniovi.es This cascade reaction proceeds through the decomposition of the hydrazone to a diazo compound, followed by a 1,3-dipolar cycloaddition with the alkyne and a subsequent 1,5-sigmatropic rearrangement. uniovi.es This approach has been successfully applied to the synthesis of various structurally diverse chiral pyrazoles from α-chiral tosylhydrazones derived from α-phenylpropionic acid and α-amino acids. uniovi.es

Table 1: Examples of Chiral Auxiliaries in Pyrazole Synthesis

| Chiral Auxiliary | Key Reaction Type | Stereochemical Outcome | Reference |

|---|---|---|---|

| (R)- and (S)-tert-butanesulfinamide | Stereoselective addition to chiral sulfinylimine | 100% ee | rsc.orgrsc.org |

| α-Chiral tosylhydrazones | 1,3-dipolar cycloaddition/ rsc.orggalchimia.com-sigmatropic rearrangement | Complete retention of configuration | uniovi.es |

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for pyrazole synthesis.

Flow chemistry has emerged as a powerful tool for the synthesis of pyrazoles, offering enhanced control over reaction parameters, improved safety, and better scalability compared to traditional batch methods. mdpi.comnih.gov A two-step flow process has been developed for the efficient synthesis of a library of pyrazoles. galchimia.com This process involves the initial condensation of a starting acetophenone (B1666503) with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, followed by a second condensation with hydrazine to generate the desired pyrazole. galchimia.com This tandem reaction can be performed in a continuous flow setup, such as a stainless-steel coil followed by a glass mixer-chip, at elevated temperatures. galchimia.com For instance, the first step can be carried out at 170 °C with a residence time of 10 minutes, followed by the reaction with hydrazine at 150 °C with a residence time of 2 minutes. galchimia.com This method has been shown to be high-yielding and applicable to a wide range of substrates. galchimia.com

Continuous-flow setups have also been utilized for the 1,3-dipolar cycloaddition of terminal alkynes with trimethylsilyldiazomethane. mdpi.com Furthermore, a multi-step continuous flow synthesis machine has been reported for the four-step conversion of anilines into pyrazole products, which incorporates a metal-free amine-redox process using vitamin C as a reducing agent. nih.gov This approach avoids the isolation of hazardous intermediates like diazonium salts and hydrazines. nih.gov

Green chemistry principles are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact. nih.govresearchgate.net These protocols focus on the use of greener solvents, renewable energy sources, and recyclable catalysts. nih.gov

One green approach involves microwave-assisted synthesis under solvent-free conditions. mdpi.comresearchgate.net For example, the cycloaddition of tosylhydrazones of α,β-unsaturated carbonyl compounds can be achieved with high yields and short reaction times using microwave irradiation in the presence of a base like potassium carbonate. mdpi.comresearchgate.net This method can also be performed as a "one-pot" synthesis directly from the carbonyl precursors and tosylhydrazine. mdpi.comresearchgate.net

The Knorr pyrazole synthesis, a classic method involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, has been adapted to be more environmentally benign. jetir.org The use of a green catalyst, such as ammonium (B1175870) chloride, in a solvent-free method has been reported for the synthesis of pyrazole derivatives. jetir.org

Table 2: Comparison of Modern Synthetic Approaches for Pyrazoles

| Approach | Key Features | Advantages | Reference |

|---|---|---|---|

| Flow Chemistry | Continuous processing, precise control of parameters | Enhanced safety, scalability, reproducibility, faster reactions | galchimia.commdpi.comnih.gov |

| Green Chemistry | Use of green solvents, catalysts, and energy sources | Reduced waste, use of less hazardous substances, energy efficiency | nih.govresearchgate.netjetir.org |

| Microwave-Assisted Synthesis | Solvent-free conditions, rapid heating | Shorter reaction times, higher yields, operational simplicity | mdpi.comresearchgate.net |

Synthesis of Key Intermediates for this compound and its Functionalized Analogues

The synthesis of functionalized pyrazoles often requires the preparation of key intermediates that can be further elaborated.

Pyrazole boronic acid derivatives, particularly pyrazole-4-boronic acid pinacol (B44631) esters, are versatile intermediates for the synthesis of more complex pyrazole-containing molecules through cross-coupling reactions. google.comresearchgate.net An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester has been described, which proceeds via the isolation of the corresponding lithium hydroxy ate complex. researchgate.net This complex is formed in one pot from 4-bromo-1-methyl-1H-pyrazole and triisopropyl borate (B1201080) and can be isolated in high yield by filtration. researchgate.net A key advantage of this method is the long-term bench stability of the lithium hydroxy ate complex, which can be used directly in Suzuki couplings without the need for an added base. researchgate.net

A general method for the synthesis of pyrazole-4-boronic acid pinacol ester involves the reaction of a 1-Boc-4-halogenopyrazole with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst and an alkali metal weak acid salt. google.com The resulting 1-Boc-4-pyrazole pinacol borate is then heated to remove the Boc protecting group, yielding the pure pyrazole-4-boronic acid pinacol ester. google.com

Table 3: Methods for the Synthesis of Pyrazole Boronic Acid Pinacol Esters

| Starting Material | Reagents | Key Intermediate | Reference |

|---|---|---|---|

| 4-Bromo-1-methyl-1H-pyrazole | Triisopropyl borate | Lithium hydroxy ate complex | researchgate.net |

| 1-Boc-4-halogenopyrazole | Bis(pinacolato)diboron, Palladium catalyst | 1-Boc-4-pyrazole pinacol borate | google.com |

Synthesis of Isopropylhydrazine Derivatives as Precursors

The synthesis of pyrazoles, including this compound, fundamentally relies on the availability of suitably substituted hydrazine precursors. Isopropylhydrazine is a key building block for introducing the propan-2-yl group at the N1 position of the pyrazole ring. Various synthetic routes have been developed to produce isopropylhydrazine and its derivatives.

One established method involves the reaction of acetone (B3395972) with hydrazine. A notable approach, developed by Lochte and his collaborators, involves mixing equimolar quantities of acetone and hydrazine hydrate (B1144303) in the presence of hydrochloric acid. dtic.mil This reaction forms the corresponding hydrazone, which is then subjected to a reduction step to yield isopropylhydrazine. An alternative pathway involves the condensation of carbazic acid ethyl ester with acetone, followed by catalytic hydrogenation of the resulting 2-isopropylidene-carbazic acid ethyl ester using catalysts like Pt/C or PtO2. The subsequent deprotection under alkaline conditions yields isopropylhydrazine. google.com

Direct alkylation of hydrazine is another strategy, though it can be challenging to control the degree of substitution. The reaction of hydrazine with isopropyl chloride or other isopropylating agents can yield isopropylhydrazine, but often produces di- and tri-substituted byproducts. dtic.mil

A more recent process describes the direct reaction of a carbazate (B1233558) compound with a 2-substituted isopropane compound in an organic solvent, facilitated by an inorganic or organic base. google.com This SN2 nucleophilic substitution reaction forms a 2-isopropyl hydrazine carboxylate, which can then be hydrolyzed to afford isopropylhydrazine. google.com Another industrial-scale method involves reacting hydrazine hydrate with hydrochloric acid to form hydrazine hydrochloride, which then reacts with isopropyl alcohol under heat and pressure to produce isopropylhydrazine with high yield. chemicalbook.com These methods provide the essential isopropylhydrazine precursor needed for subsequent cyclization reactions to form the pyrazole core.

Table 1: Selected Synthetic Methods for Isopropylhydrazine Derivatives

| Starting Materials | Reagents & Conditions | Product | Reference |

|---|

One-Pot Synthetic Procedures for Pyrazole Scaffolds

One-pot syntheses have become a cornerstone of modern organic chemistry, offering significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot methodologies have been developed for the construction of pyrazole scaffolds, which are applicable to the synthesis of this compound and its analogues.

A prevalent strategy involves the multi-component reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent), a hydrazine derivative, and other reactants. For instance, a facile one-pot, four-component reaction for synthesizing dihydropyrano[2,3-c]pyrazole derivatives has been reported, which utilizes ethyl acetoacetate, hydrazine hydrate, malononitrile, and various aryl aldehydes. ut.ac.ir This approach leverages a green, cost-effective, and easily available fly-ash catalyst in an aqueous medium, achieving high yields. ut.ac.ir Similarly, microwave-assisted, solvent-free, one-pot synthesis of 4-arylidene-pyrazolone derivatives has been achieved from β-ketoesters, hydrazines, and aldehydes, demonstrating a rapid and efficient protocol. mdpi.com

Another powerful one-pot approach begins with simpler, more readily available starting materials. A method has been developed for the synthesis of pyrazoles directly from (hetero)arenes and carboxylic acids. rsc.org This process involves the successive formation of ketones and then β-diketones in situ, which subsequently undergo heterocyclization with hydrazine within the same reaction vessel. rsc.org This avoids the need to isolate the intermediate dicarbonyl species.

More recently, biocatalysis has been integrated into one-pot pyrazole synthesis. An immobilized lipase (B570770) from Thermomyces lanuginosus has been used to catalyze the one-pot, three-component reaction of phenyl hydrazines, nitroolefins, and benzaldehydes to produce 1,3,5-trisubstituted pyrazoles. acs.org This enzymatic approach operates under mild conditions and represents a green synthetic alternative. acs.org Additionally, a two-component modular synthesis allows for the preparation of 3,5-diarylpyrazoles by reacting hydrazones of aryl aldehydes with substituted acetophenones, or conversely, reacting hydrazones of acetophenones with aryl aldehydes, showcasing the flexibility of one-pot designs. acs.org

Table 2: Overview of One-Pot Synthetic Strategies for Pyrazole Scaffolds

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Four-component | Ethyl acetoacetate, Hydrazine hydrate, Malononitrile, Aldehyde | Preheated fly-ash, Water, 70-80°C | Dihydropyrano[2,3-c]pyrazoles | ut.ac.ir |

| Three-component | β-Ketoester, Hydrazine, Aldehyde | Microwave irradiation, Solvent-free | 4-Arylidenepyrazolones | mdpi.com |

| Multi-step One-Pot | Arene, Carboxylic acid, Hydrazine | RCOOH/TfOH/TFAA system for acylation, then cyclization | Substituted Pyrazoles | rsc.org |

| Three-component | Phenyl hydrazine, Nitroolefin, Benzaldehyde | Immobilized Lipase (TLL@MMI), Ethanol, 45°C | 1,3,5-Trisubstituted Pyrazoles | acs.org |

| Two-component | Hydrazone, Acetophenone (or reverse) | DMSO/cat. I₂/cat. HCl, Ethanol | 3,5-Diarylpyrazoles | acs.org |

Chemical Reactivity and Functionalization of the 1 Methyl 3 Propan 2 Yl 1h Pyrazole Ring System

Reactivity Profile of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms, which significantly influence its electronic properties and chemical behavior. nih.gov This structure is electron-rich and participates readily in various organic reactions. nih.gov

Amphoteric Nature and Protonation/Deprotonation Behavior

The pyrazole nucleus is amphoteric, meaning it can act as both a Brønsted acid and a base. mdpi.com This dual reactivity stems from its two distinct nitrogen atoms: one is a "pyrrole-like" nitrogen (N1 in the parent pyrazole), which is acidic, and the other is a "pyridine-like" nitrogen (N2), which is basic. nih.gov

In an acidic medium, the pyridine-like nitrogen can be protonated to form a pyrazolium (B1228807) cation. nih.gov This process alters the electron distribution in the ring, making it more electron-deficient. Conversely, in a basic environment, a proton can be abstracted from the pyrrole-like nitrogen (in N-unsubstituted pyrazoles) to generate a pyrazolate anion. mdpi.comresearchgate.net This anion is highly nucleophilic. nih.gov

For 1-methyl-3-(propan-2-yl)-1H-pyrazole, the N1 position is already substituted with a methyl group, precluding deprotonation at this site. However, the N2 "pyridine-like" nitrogen retains its basic character and can be protonated. The presence of alkyl groups (methyl at N1 and isopropyl at C3) can slightly modify the basicity of the N2 atom compared to the parent pyrazole.

Acidity and Basicity of the Pyrazole Ring

| Species | pKa Value | Description |

|---|---|---|

| Pyrazole (acting as an acid, NH deprotonation) | 14.21 | Indicates the acidity of the N-H proton. |

| Pyrazolium ion (protonated pyrazole, acting as an acid) | 2.49 | Indicates the basicity of the pyridine-like N2 atom. |

Intrinsic Nucleophilic and Electrophilic Sites within the Pyrazole Ring

The electron distribution within the pyrazole ring defines its reactivity towards electrophiles and nucleophiles. The ring is considered an electron-rich aromatic system. nih.gov

Nucleophilic Sites : The position with the highest electron density is the C4 carbon, making it the primary site for electrophilic substitution reactions such as halogenation, nitration, and sulfonation. researchgate.netchemicalbook.com The pyridine-like N2 atom is also a nucleophilic center, involved in protonation and alkylation reactions. nih.gov

Electrophilic Sites : The C3 and C5 positions are comparatively electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atoms. nih.govchemicalbook.com This makes them susceptible to attack by strong nucleophiles, although such reactions are less common than electrophilic substitutions and often require harsh conditions or activation of the ring. encyclopedia.pub

In this compound, the substitution pattern blocks the N1 position and modifies the electronic nature of C3. The C4 position remains the most nucleophilic carbon and the principal site for electrophilic attack. The C5 position is the next most likely site for functionalization, often achieved through metallation followed by reaction with an electrophile. encyclopedia.pub

Reactivity Sites of the Pyrazole Ring

| Position | Character | Typical Reactions |

|---|---|---|

| N2 | Nucleophilic (Basic) | Protonation, Alkylation |

| C3 | Electrophilic | Nucleophilic attack (requires activation), Metallation |

| C4 | Nucleophilic | Electrophilic Substitution (Halogenation, Nitration, Acylation) |

| C5 | Electrophilic | Nucleophilic attack (requires activation), Metallation |

Strategic Functionalization of the Pyrazole Core

The versatile reactivity of the pyrazole ring allows for the strategic introduction of a wide array of functional groups. For a substituted pyrazole like this compound, functionalization typically targets the C4 and C5 positions.

Organometallic Approaches (e.g., Br/Mg-Exchange, Magnesiation, Zincation)

Organometallic chemistry provides powerful tools for the regioselective functionalization of pyrazoles. These methods involve the generation of a pyrazole-metal intermediate, which can then react with various electrophiles.

Lithiation/Deprotonation : Direct deprotonation of the pyrazole ring can be achieved using strong bases like n-butyllithium (n-BuLi). For 1-methyl-3-(trifluoromethyl)-1H-pyrazole, lithiation has been used as a key step to introduce functional groups. enamine.net A similar strategy could be applied to this compound, where the most acidic ring proton at C5 would be abstracted to form a 5-lithiated intermediate. This species can then be trapped with electrophiles like CO2 (carboxylation) or aldehydes.

Halogen-Metal Exchange : A common strategy involves first halogenating the pyrazole ring, typically at the C4 position, to create a handle for metallation. For instance, a 4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole intermediate can undergo a bromine-lithium or bromine-magnesium exchange reaction by treatment with an organolithium reagent or magnesium metal. The resulting organometallic species is a potent nucleophile for subsequent reactions. enamine.net

Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable for constructing complex molecules based on a pyrazole scaffold. These reactions typically require a halopyrazole (e.g., bromo- or iodo-pyrazole) as a starting material.

Suzuki-Miyaura Coupling : This reaction forms C-C bonds by coupling a halopyrazole with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. znaturforsch.com For example, 4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole could be coupled with various aryl or alkyl boronic acids to introduce substituents at the C4 position.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a premier method for forming C-N bonds. It couples a halopyrazole with an amine, allowing for the synthesis of aminopyrazole derivatives. mit.edursc.org This method is efficient for N-arylation of various nitrogen-containing compounds. rsc.org

Chan-Lam Coupling : This copper-catalyzed reaction provides an alternative route for C-N bond formation, often coupling pyrazoles with boronic acids under oxidative conditions. researchgate.net

Derivatization at Peripheral Positions (e.g., Alkylation, Acylation, Cyanation, Carboxylation)

Direct functionalization of the pyrazole ring can be achieved through several classic and modern synthetic methods.

Acylation : Friedel-Crafts acylation can introduce an acyl group at the C4 position of the electron-rich pyrazole ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.

Carboxylation : The introduction of a carboxylic acid group can be achieved by metallating the ring (e.g., at C5 via lithiation) and quenching the resulting organometallic intermediate with carbon dioxide. The compound 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is a known derivative synthesized through such pathways. sigmaaldrich.com

Halogenation : Electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) readily installs a halogen atom at the C4 position under mild conditions. encyclopedia.pubenamine.net This halopyrazole is a versatile intermediate for further functionalization via cross-coupling or organometallic reactions. encyclopedia.pub

Summary of Functionalization Strategies

| Reaction Type | Reagents/Catalysts | Target Position | Bond Formed |

|---|---|---|---|

| Directed Ortho-Metallation | n-BuLi, s-BuLi | C5 | C-Li |

| Suzuki Coupling | Pd catalyst, boronic acid, base | C4 or C5 (from halopyrazole) | C-C |

| Buchwald-Hartwig Amination | Pd catalyst, amine, base | C4 or C5 (from halopyrazole) | C-N |

| Electrophilic Halogenation | NBS, NCS | C4 | C-Br, C-Cl |

| Carboxylation | 1. n-BuLi; 2. CO2 | C5 | C-COOH |

Ring Transformations and Fragmentation Reactions of Pyrazole Derivatives

The stability of the pyrazole ring is considerable, yet under specific conditions, it can undergo transformations and fragmentations. These reactions are crucial for the synthesis of other heterocyclic systems and for the structural elucidation of pyrazole-containing compounds.

Ring Transformations

The pyrazole nucleus can be synthetically altered into other heterocyclic structures, often requiring high-energy intermediates or specific reagents to overcome its aromatic stability. One notable transformation involves the rearrangement of a pyrazole nitrene, which is a transient, highly reactive species. When a nitrene is formed at a pyrazole ring position, it can initiate a cascade of reactions, including ring-opening and subsequent recyclization. mdpi.comfsu.edunih.gov This process can lead to the formation of different ring systems and allows for remote C-H functionalization without the need for external oxidizing or reducing agents. mdpi.comnih.gov For instance, the thermal decomposition of an azidopyrazole can generate a pyrazole nitrene, which then undergoes rearrangement, leading to a complex series of steps that can result in a formal molecular comproportionation. mdpi.com

Another potential transformation pathway for pyrazole derivatives, though less common, is their conversion into other five- or six-membered heterocycles. Such transformations often proceed through intermediates where the pyrazole ring is opened before re-closing to form a new ring system. These reactions are highly dependent on the substituents present on the pyrazole core.

Fragmentation Reactions

Fragmentation of the pyrazole ring is most systematically studied through mass spectrometry (MS). In electron ionization mass spectrometry (EI-MS), 1-alkyl-3-substituted pyrazoles like this compound exhibit characteristic fragmentation patterns that are diagnostic for their structure.

For N-methylpyrazoles, a common initial fragmentation step is the loss of a hydrogen radical, often from the methyl group, leading to a rearranged, more stable ion. researchgate.net The subsequent fragmentation pathways typically involve the cleavage of the pyrazole ring. The most common fragmentation processes include the expulsion of stable neutral molecules such as hydrogen cyanide (HCN) or molecular nitrogen (N₂). researchgate.net

The fragmentation of the pyrazole ring can be influenced by the nature of the substituents. For a compound like this compound, the fragmentation would likely be initiated by cleavage of the N1-N2 and C3-C4 bonds or the N2-C3 and C4-C5 bonds. The presence of the isopropyl group at the C3 position would also influence the fragmentation, potentially leading to the loss of a propyl radical or propene.

A summary of common fragmentation pathways observed for substituted pyrazoles is presented in the table below.

| Precursor Ion | Fragmentation Process | Resulting Fragment(s) | Typical m/z Loss |

| Molecular Ion [M]⁺• | Loss of Hydrogen Radical | [M-H]⁺ | 1 |

| Molecular Ion [M]⁺• | Loss of N₂ | [M-N₂]⁺• | 28 |

| Molecular Ion [M]⁺• | Loss of HCN | [M-HCN]⁺• | 27 |

| [M-H]⁺ | Loss of HCN | [M-H-HCN]⁺• | 27 |

| [M-H]⁺ | Loss of N₂ | [M-H-N₂]⁺ | 28 |

This table represents generalized fragmentation patterns for pyrazole derivatives based on mass spectrometry studies.

Oxidative Reactions and Formation of Pyrazole N-Oxides

The pyrazole ring is an electron-rich aromatic system, which generally makes it resistant to oxidative degradation. pharmajournal.net However, both the ring nitrogen atoms and the carbon atoms can undergo oxidation under specific conditions.

Oxidation of Ring Carbons

Direct oxidation of the pyrazole ring carbons is challenging. In biological systems, however, enzymatic oxidation can occur. For example, the cytochrome P-450 enzyme system in rat hepatocytes has been shown to oxidize pyrazole to 4-hydroxypyrazole. nih.gov This indicates that C-hydroxylation is a possible metabolic pathway. For a substituted pyrazole like this compound, this could potentially lead to hydroxylation at the C4 or C5 positions, or oxidation of the isopropyl side chain. Side-chain oxidation of alkyl groups on a pyrazole ring to carboxylic acids can also be achieved using strong oxidizing agents like potassium permanganate. pharmajournal.net

Formation of Pyrazole N-Oxides

The pyridine-like nitrogen atom (N2) of the pyrazole ring can be oxidized to form a pyrazole N-oxide. These N-oxides are valuable synthetic intermediates that exhibit modified reactivity compared to the parent pyrazole. researchgate.net The introduction of the N-oxide functionality can enhance the reactivity of the pyrazole ring and allow for regioselective functionalization. iitg.ac.in

Several methods exist for the synthesis of pyrazole N-oxides. Direct oxidation of N-substituted pyrazoles using peracids is a common method. iitg.ac.in Alternatively, tandem oxidation/cyclization reactions of precursors like N-propargylamines with reagents such as silver nitrite (B80452) (AgNO₂) can yield pyrazole N-oxides directly. acs.org Another approach involves the cyclization of β-nitrohydrazone derivatives, which proceeds via an electrocyclic reaction with the loss of a water molecule. researchgate.net

Once formed, the N-oxide can be a versatile handle for further reactions. For example, pyrazole N-oxides can be readily deoxygenated back to the parent pyrazole using reagents like phosphorus trichloride (B1173362) (PCl₃). iitg.ac.inresearchgate.net

The table below summarizes key oxidative reactions relevant to the pyrazole ring system.

| Reactant | Reagent(s) | Product Type | Notes |

| N-Alkylpyrazole | Peracid (e.g., m-CPBA) | Pyrazole N-oxide | Direct oxidation of the N2 nitrogen. iitg.ac.in |

| N-Propargylamine | AgNO₂ | Pyrazole N-oxide | Tandem oxidation/cyclization. acs.org |

| Pyrazole | Cytochrome P-450 | 4-Hydroxypyrazole | Enzymatic oxidation. nih.gov |

| Alkyl-substituted pyrazole | KMnO₄ | Pyrazole carboxylic acid | Oxidation of the alkyl side chain. pharmajournal.net |

| Pyrazole N-oxide | PCl₃ | Pyrazole | Deoxygenation of the N-oxide. iitg.ac.inresearchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methyl 3 Propan 2 Yl 1h Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrazole (B372694) derivatives in solution. nih.gov By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁵N NMR spectra, detailed information about the molecular framework can be obtained. dntb.gov.ua

For N-unsubstituted pyrazoles, NMR is instrumental in studying the dynamic process of proton transfer between the nitrogen atoms. nih.govpsu.edu However, for N1-substituted derivatives like 1-methyl-3-(propan-2-yl)-1H-pyrazole, the tautomerism is fixed, simplifying spectral interpretation. The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are sensitive to the nature and position of substituents. cdnsciencepub.com Early studies found that the ¹³C NMR chemical shifts at positions 3 and 5 vary significantly depending on the tautomer present in solution. nih.gov

¹H NMR: In a typical ¹H NMR spectrum of a 1-methyl-3-isopropyl-1H-pyrazole derivative, one would expect to observe distinct signals for the methyl group on the nitrogen, the isopropyl group protons (a septet for the CH and a doublet for the two CH₃ groups), and the two protons on the pyrazole ring (H4 and H5). The chemical shifts and coupling patterns provide direct evidence of the connectivity.

¹³C NMR: The ¹³C NMR spectrum offers further structural confirmation. Key signals correspond to the pyrazole ring carbons (C3, C4, and C5), the N-methyl carbon, and the carbons of the isopropyl substituent. The chemical shift of the carbon atom linked to the pyrazole ring is typically more deshielded when it is at the C3 position compared to the C5 position. cdnsciencepub.com

¹⁵N NMR: ¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of the nitrogen atoms within the pyrazole ring. tandfonline.com The chemical shifts of the nitrogen atoms are influenced by factors such as solvent polarity and acidity. nih.gov For N-H pyrazoles, ¹⁵N CP/MAS NMR spectroscopy is particularly useful for studying proton tautomerism in the solid state. psu.edu In N-substituted pyrazoles, distinct signals for N1 and N2 would be expected, providing unambiguous evidence of the substitution pattern.

| Nucleus | Position/Group | Typical Chemical Shift (δ, ppm) | Reference Compound/Class |

|---|---|---|---|

| ¹³C | C3-Substituent (e.g., CH₃) | ~13 | 3-Methyl Pyrazoles cdnsciencepub.com |

| C5-Substituent (e.g., CH₃) | ~10 | 5-Methyl Pyrazoles cdnsciencepub.com | |

| C=O (Benzoyl) | ~195.45 | Pyrazole-3-carboxylic acid derivative niscpr.res.in | |

| ¹H | N-H | 9.21, 10.38 | 3-Methyl-4-phenylthiocarbamoyl-2-pyrazolein-5-one nih.gov |

| CH₃ (ring) | 2.22 | 3-Methyl-4-phenylthiocarbamoyl-2-pyrazolein-5-one nih.gov | |

| ¹⁵N | N1/N2 (average) | ~220.6 | Pyrazole (ref. sat. ¹⁵NH₄Cl-D₂O) psu.edu |

NMR spectroscopy is crucial for determining the regiochemistry of substitution on the pyrazole ring, a common challenge in synthesis. nih.gov For instance, the alkylation or arylation of a 3-substituted pyrazole can potentially yield two regioisomers: the 1,3-disubstituted and the 1,5-disubstituted products. A systematic study on N-substitution of 3-substituted pyrazoles demonstrated that regioselective N1-alkylation can be achieved, with the major products confirmed by X-ray crystallography. nih.govacs.org

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed for stereochemical assignments. NOESY experiments can reveal spatial proximity between protons. For example, in one study, NOESY signals indicated the spatial closeness between N-methyl group protons and adjacent phenyl and NH protons, which helped to confirm the compound's chemical identity. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a this compound derivative would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key vibrational bands for pyrazole derivatives include:

C=N and C=C stretching: These vibrations from the pyrazole ring typically appear in the 1400–1600 cm⁻¹ region. researchgate.netresearchgate.net

C-H stretching: Aromatic C-H stretches from the pyrazole ring are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and isopropyl groups appear just below 3000 cm⁻¹. researchgate.net

Other functional groups: If the derivative contains other groups, such as a carbonyl (C=O), nitrile (C≡N), or amino (N-H) group, their characteristic strong absorption bands would be readily identifiable. nih.govresearchgate.net For example, a C=O stretching vibration is typically seen around 1640-1750 cm⁻¹. nih.govresearchgate.net

Shifts in the position of these bands can indicate coordination with a metal center. For instance, a shift to a lower wavenumber for C=O vibrations upon complexation suggests the involvement of the carbonyl group in bonding. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | ~3027 | researchgate.net |

| Aliphatic C-H | Stretching | ~2918 | researchgate.net |

| N-H | Stretching | ~3311 | nih.gov |

| C=O (ester) | Stretching | ~1746 | researchgate.net |

| C=O (pyrazole) | Stretching | ~1635 | researchgate.net |

| C=N / C=C | Stretching | 1468 - 1667 | researchgate.net |

| C=S | Stretching | ~1028 | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides essential information about the molecular weight and elemental composition of a compound. In the mass spectrum of a pyrazole derivative, the molecular ion peak (M⁺) confirms the molecular weight. nih.govresearchgate.net

The fragmentation pattern observed in the mass spectrum offers valuable structural clues. The fragmentation of pyrazoles is influenced by the substituents on the ring. researchgate.net Common fragmentation pathways for the pyrazole ring itself involve the loss of hydrogen cyanide (HCN). researchgate.net Analysis of the fragmentation of substituted pyrazoles reveals that cleavage often occurs at the substituent groups. For example, a study of tetra-substituted phenylaminopyrazole derivatives showed that a primary fragmentation event was the loss of a methyl group from the pyrazole ring. nih.gov The fragmentation patterns can be complex, sometimes involving rearrangements to form stable ions like a benzoazepine fragment. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of the molecular ion and fragment ions. This precision allows for the determination of the elemental formula of the molecule, as the measured mass can be matched to a unique combination of atoms. dovepress.com For instance, in the structural analysis of phenylaminopyrazole isomers, HRMS was used to track specific fragments through successive MSⁿ experiments, confirming fragmentation pathways and supporting the structural assignment. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

The pyrazole ring is a highly versatile building block, or "synthon," in the field of crystal engineering. nih.gov This is due to the presence of both a hydrogen-bond donor (the pyrrole-type N1-H in unsubstituted pyrazoles) and a hydrogen-bond acceptor (the pyridine-type N2). nih.govcsic.es These features allow pyrazole derivatives to self-assemble into well-defined supramolecular structures through hydrogen bonding. nih.gov

Even in N-substituted pyrazoles where the N-H donor is absent, the pyridine-type N2 atom can still act as a hydrogen bond acceptor, interacting with other donor groups in the crystal lattice. Other non-covalent interactions, such as C-H···O, C-H···π, and π-π stacking interactions, also play a crucial role in dictating the final crystal packing. acs.orgmdpi.com These interactions can lead to the formation of complex and diverse supramolecular architectures, including one-dimensional chains, two-dimensional sheets, and three-dimensional networks. acs.orgnih.govnih.gov The study of these interactions is fundamental to designing materials with specific solid-state properties. nih.gov

Computational and Theoretical Investigations of 1 Methyl 3 Propan 2 Yl 1h Pyrazole

Quantum Chemical Calculations (e.g., DFT, B3LYP)

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. Density Functional Theory (DFT) is a prominent method used for these calculations, offering a favorable balance between computational cost and accuracy. iaea.org The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that is frequently paired with basis sets like 6-311++G(d,p) to perform these calculations on organic molecules, including pyrazole (B372694) derivatives. nih.govresearchgate.net Such studies provide a deep understanding of the molecule's intrinsic characteristics. iaea.org

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. jcsp.org.pk For 1-methyl-3-(propan-2-yl)-1H-pyrazole, this analysis predicts key structural parameters such as bond lengths, bond angles, and dihedral angles. The resulting optimized geometry reveals a planar pyrazole ring, with the N-methyl and C-isopropyl groups positioned to minimize steric hindrance.

Electronic structure analysis provides information on the distribution of electrons within the molecule, which is crucial for understanding its stability and reactivity. The methyl group at the N1 position and the isopropyl group at the C3 position of the pyrazole ring influence the electronic environment through inductive effects and hyperconjugation.

Interactive Table 1: Predicted Structural Parameters for this compound Note: The following data are illustrative values based on DFT/B3LYP calculations typical for substituted pyrazoles and are intended to represent expected theoretical predictions.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths (Å) | ||

| N1-N2 | 1.34 Å | |

| N2-C3 | 1.33 Å | |

| C3-C4 | 1.40 Å | |

| C4-C5 | 1.37 Å | |

| C5-N1 | 1.38 Å | |

| N1-C(methyl) | 1.47 Å | |

| C3-C(isopropyl) | 1.51 Å | |

| **Bond Angles (°) ** | ||

| C5-N1-N2 | 112.0° | |

| N1-N2-C3 | 106.5° | |

| N2-C3-C4 | 111.0° | |

| C3-C4-C5 | 105.0° | |

| C4-C5-N1 | 105.5° |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. pku.edu.cn Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. jcsp.org.pk A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO would also be distributed across the ring system.

Interactive Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: The following data are representative values derived from DFT calculations for similar pyrazole structures.

| Parameter | Predicted Energy Value (eV) | Implication |

| E(HOMO) | -6.25 eV | Electron-donating capability (nucleophilicity) |

| E(LUMO) | -0.50 eV | Electron-accepting capability (electrophilicity) |

| Energy Gap (ΔE) | 5.75 eV | High chemical stability and low reactivity |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution and predict the reactive sites within a molecule. uni-muenchen.denih.gov The MEP map illustrates regions of varying electrostatic potential on the molecular surface using a color spectrum. researchgate.net Red and yellow colors denote regions of negative potential, which are electron-rich and susceptible to electrophilic attack. researchgate.net Blue colors indicate regions of positive potential, which are electron-deficient and prone to nucleophilic attack, while green signifies neutral potential. nih.govresearchgate.net

In the MEP map of this compound, the most negative potential (red) is expected to be concentrated around the N2 atom of the pyrazole ring due to its lone pair of electrons, making it the primary site for protonation and hydrogen bonding. mdpi.com Regions of positive potential (blue) are anticipated around the hydrogen atoms of the methyl and isopropyl groups. mdpi.com

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for the structural elucidation of newly synthesized compounds. jocpr.com Methods like the Gauge-Independent Atomic Orbital (GIAO) are employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). semanticscholar.org These theoretical values can be compared with experimental data to confirm the molecular structure. semanticscholar.org

Similarly, theoretical vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. derpharmachemica.com These calculations help in assigning the various vibrational modes of the molecule, such as stretching, bending, and rocking vibrations of different functional groups. derpharmachemica.com

Interactive Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: Values are illustrative predictions relative to TMS, based on typical shifts for pyrazole derivatives.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole Ring | ||

| C3 | - | ~150.0 |

| C4 | ~6.0 (d) | ~105.0 |

| C5 | ~7.4 (d) | ~128.0 |

| Substituents | ||

| N1-CH₃ | ~3.8 (s) | ~35.0 |

| C3-CH(CH₃)₂ | ~3.0 (sept) | ~28.0 |

| C3-CH(CH₃)₂ | ~1.2 (d) | ~22.0 |

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is essential in drug discovery for screening potential inhibitors and understanding their binding mechanisms. nih.govnih.gov Pyrazole derivatives are known to interact with a variety of biological targets, including kinases and other enzymes, making docking studies particularly relevant. nih.gov

The binding of this compound to a protein's active site is governed by non-covalent interactions. nih.gov The specific mechanism depends on the topology and amino acid composition of the binding pocket. Key potential interactions include:

Hydrogen Bonding: The sp² hybridized nitrogen atom (N2) on the pyrazole ring can act as a hydrogen bond acceptor, forming a crucial interaction with hydrogen bond donor residues (e.g., lysine, arginine) in the protein. nih.gov

Hydrophobic Interactions: The alkyl substituents—the methyl group on N1 and the bulky isopropyl group on C3—are nonpolar. These groups are likely to engage in favorable hydrophobic and van der Waals interactions by fitting into hydrophobic pockets within the protein's binding site, enhancing binding affinity. nih.gov

π-Stacking: The aromatic pyrazole ring can participate in π-π stacking or π-cation interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Docking simulations can elucidate the most probable binding pose and calculate a binding affinity score, which helps in ranking potential drug candidates and understanding the structural basis for their activity. researchgate.net

Prediction of Inhibition Constants and Binding Energies

The prediction of inhibition constants (Ki) and binding energies is a cornerstone of computational drug discovery, allowing for the in silico screening of potential therapeutic agents. For this compound, while specific experimental data on its inhibitory activity is not widely published, theoretical approaches can estimate its potential to interact with various biological targets.

Molecular docking is a primary computational technique used to predict the binding mode and affinity of a small molecule to the active site of a protein. The binding energy, calculated from the docked pose, serves as an estimate of the binding affinity. Lower binding energies typically suggest a more stable protein-ligand complex. For pyrazole derivatives, docking studies have been instrumental in identifying potential inhibitors for enzymes such as acetylcholinesterase, a target in Alzheimer's disease research nih.gov. In such studies, the pyrazole scaffold often participates in key interactions like hydrogen bonding and hydrophobic interactions within the enzyme's active site nih.gov.

The binding energy of this compound to a hypothetical enzyme active site can be estimated using molecular docking simulations. The calculated binding energy would depend on the specific interactions formed. For instance, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the methyl and propan-2-yl groups contribute to hydrophobic interactions.

To provide a quantitative estimate, a hypothetical docking study against a generic kinase active site might yield binding energies in the range of -5 to -8 kcal/mol. The inhibition constant (Ki) can be estimated from the binding energy (ΔG) using the equation ΔG = -RT ln(Ki), where R is the gas constant and T is the temperature in Kelvin.

Table 1: Predicted Inhibition Constants and Binding Energies for this compound against a Hypothetical Kinase Target

| Parameter | Predicted Value |

| Binding Energy (kcal/mol) | -6.5 |

| Estimated Ki (µM) | 15.7 |

Note: These values are hypothetical and serve as an illustration of the data that would be generated from a computational study.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Stability

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into the conformational stability of a ligand and its complex with a biological target over time nih.gov. For this compound, MD simulations can reveal how the molecule behaves in a solvent and when bound to a protein.

When complexed with a protein, MD simulations can assess the stability of the binding pose predicted by molecular docking researchgate.net. Key metrics to analyze include the RMSD of the ligand within the active site and the root-mean-square fluctuation (RMSF) of the protein residues, which highlights flexible regions. A stable binding mode is characterized by a low and stable ligand RMSD and persistent interactions (e.g., hydrogen bonds, hydrophobic contacts) throughout the simulation.

For instance, a 100-nanosecond MD simulation of the this compound-kinase complex might show the ligand RMSD converging to a value below 2 Å, indicating a stable binding pose. The RMSF of the protein's active site residues might show some flexibility, which could be crucial for induced-fit binding.

Table 2: Key Metrics from a Hypothetical MD Simulation of this compound Bound to a Kinase

| Metric | Average Value | Interpretation |

| Ligand RMSD (Å) | 1.8 | Stable binding pose |

| Protein RMSD (Å) | 2.5 | Overall protein stability |

| Number of Hydrogen Bonds | 1-2 | Persistent hydrogen bonding |

Note: These are illustrative values from a hypothetical MD simulation.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity nih.govhilarispublisher.com. For pyrazole derivatives, SAR studies have been crucial in optimizing their inhibitory potency against various targets.

A hypothetical QSAR model for a series of 1-methyl-3-alkyl-1H-pyrazoles might be represented by an equation like:

pIC50 = c0 + c1 * LogP + c2 * MW + c3 * HD

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the logarithm of the partition coefficient (a measure of lipophilicity).

MW is the molecular weight.

HD is a descriptor for hydrogen bond donors.

c0, c1, c2, and c3 are coefficients determined from regression analysis.

Based on such a model, the propan-2-yl group in this compound would contribute to its lipophilicity, potentially enhancing its binding to a hydrophobic pocket.

Table 3: Hypothetical SAR Insights for this compound

| Structural Feature | Potential SAR Contribution |

| 1-Methyl Group | May influence orientation in the binding site. |

| 3-Propan-2-yl Group | Likely interacts with a hydrophobic pocket, contributing to binding affinity. |

| Pyrazole Core | Acts as a scaffold and potential hydrogen bond acceptor. |

Prediction of Photophysical Properties (e.g., Hyperpolarizability)

The computational prediction of photophysical properties is essential for identifying materials with potential applications in nonlinear optics (NLO) eurjchem.comekb.eg. Hyperpolarizability is a key NLO property that describes a molecule's ability to interact with an external electric field, leading to phenomena like frequency doubling of light.

Density Functional Theory (DFT) is a widely used quantum mechanical method to calculate the electronic structure and properties of molecules, including their hyperpolarizability researchgate.netnih.gov. For pyrazole derivatives, DFT calculations have shown that the electronic properties can be tuned by the nature and position of substituents on the pyrazole ring.

For this compound, DFT calculations at a level of theory like B3LYP/6-311G(d,p) could be employed to predict its dipole moment, polarizability, and first-order hyperpolarizability (β). The presence of electron-donating alkyl groups (methyl and propan-2-yl) is expected to influence the electronic distribution and, consequently, the NLO properties. While not expected to have exceptionally large hyperpolarizability compared to molecules with strong push-pull electronic systems, a computational study would provide quantitative values.

Table 4: Predicted Photophysical Properties of this compound from a Hypothetical DFT Calculation

| Property | Predicted Value | Unit |

| Dipole Moment (µ) | 2.5 | Debye |

| Polarizability (α) | 12.8 | 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) | 0.8 | 10⁻³⁰ esu |

Note: These values are illustrative and represent typical ranges for similar small organic molecules.

Mechanistic Studies of Biological Interactions of 1 Methyl 3 Propan 2 Yl 1h Pyrazole Derivatives

Structure-Activity Relationship (SAR) Elucidation

The biological activity of 1-methyl-3-(propan-2-yl)-1H-pyrazole derivatives is intrinsically linked to their chemical structure. Elucidating the structure-activity relationship (SAR) is crucial for designing more potent and selective inhibitors.

The substituents on the pyrazole (B372694) ring play a pivotal role in determining the inhibitory activity and selectivity of the compounds. For α-glucosidase inhibitors, SAR studies have revealed that both electron-donating and electron-withdrawing groups on the phenyl rings attached to the pyrazole core can modulate activity. For example, in a series of acyl pyrazole sulfonamides, a chlorine atom at the para-position of the phenyl ring resulted in the most potent inhibition. nih.gov

In the context of PDE4 inhibition, SAR studies on 1-phenyl carboxyl pyrazole derivatives have shown that substitutions on the phenyl group can lead to additional hydrophobic interactions within the active site, thereby increasing binding affinity. researchgate.net The size and nature of the alkyl group at the 3-position of the pyrazole ring, such as the propan-2-yl group, would be expected to influence the compound's fit within the enzyme's binding pocket.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For pyrazole-based α-glucosidase inhibitors, pharmacophore models have been developed that typically include features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. nih.govtandfonline.com These models are instrumental in virtual screening and the rational design of new, more potent inhibitors.

Lead optimization is the process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. For pyrazole derivatives, lead optimization strategies often involve modifying the substituents on the pyrazole ring and any attached aryl or heterocyclic groups. For instance, in the development of pyrazole-based JNK inhibitors, lead optimization focused on modifying properties like permeability and metabolic stability while maintaining high potency. nih.gov Similarly, in a series of pyrazole sulfonamide inhibitors of Trypanosoma brucei N-myristoyltransferase, lead optimization involved capping the sulfonamide group and replacing the core aromatic ring with a flexible linker to improve CNS penetration and selectivity. acs.org These strategies highlight the iterative process of rational drug design that can be applied to this compound derivatives to enhance their therapeutic potential.

Receptor Binding and Modulation Studies

Research into pyrazole derivatives has demonstrated their ability to bind to and modulate the activity of various receptors, particularly G protein-coupled receptors (GPCRs). These interactions are highly dependent on the specific substitutions on the pyrazole ring, which dictate the compound's affinity, potency, and intrinsic activity at the receptor.

Substituted pyrazole-3-carboxylic acids, for instance, have been identified as ligands for the nicotinic acid receptor. In one study, these derivatives were shown to inhibit the binding of radiolabeled nicotinic acid to rat spleen membranes, indicating a competitive mechanism of action. Many of these compounds behaved as partial agonists, meaning they activate the receptor but with lower efficacy than the endogenous ligand. This partial agonism was confirmed by their ability to both stimulate G protein activation (measured via [³⁵S]GTPγS binding) and inhibit the maximum effect elicited by nicotinic acid.

Another example involves a novel pyrazole-based small molecule that was identified as an agonist for the apelin receptor, a target for cardiometabolic diseases. Structural modifications to the N1 position of the pyrazole core and other side chains led to the development of potent agonists with EC₅₀ values under 100 nM. Interestingly, several of these analogs exhibited functional selectivity, showing a bias towards calcium mobilization signaling pathways over β-arrestin recruitment. This suggests a potential for reduced receptor desensitization and internalization, a desirable property for therapeutic agents.

Investigation of Cellular Mechanisms of Action (e.g., Apoptosis Induction)

A significant area of investigation for pyrazole derivatives is their potential as anticancer agents, with many studies focusing on their ability to induce apoptosis (programmed cell death) in cancer cells. The mechanisms often involve the induction of cellular stress and the activation of intrinsic apoptotic pathways.

A common mechanism initiated by pyrazole compounds is the generation of Reactive Oxygen Species (ROS) within tumor cells. Elevated ROS levels can damage cellular components and trigger apoptosis. For example, a study on 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives in triple-negative breast cancer cells (MDA-MB-468) found that the most active compound induced dose- and time-dependent cytotoxicity. This effect was directly linked to an increase in ROS levels and subsequent activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govresearchgate.net

Further studies have shown that pyrazole derivatives can modulate key proteins involved in the regulation of apoptosis. researchgate.net A series of 1,3,5-trisubstituted-1H-pyrazole derivatives were found to activate pro-apoptotic proteins such as Bax and p53 while inhibiting the anti-apoptotic protein Bcl-2. researchgate.net Molecular docking studies confirmed a high binding affinity of these compounds to the Bcl-2 protein, suggesting they work by preventing Bcl-2 from inhibiting apoptosis. researchgate.net In addition to activating the caspase cascade, some pyrazole derivatives have also been shown to cause DNA damage, further contributing to genotoxic stress and cell death. researchgate.net Other pyrazole analogs have been found to act as inhibitors of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest at the G1 phase and the promotion of apoptosis. nih.gov

Biotransformation and Metabolic Fate of Pyrazole Compounds

The metabolism of pyrazole compounds is a critical factor determining their pharmacokinetic profile and potential for toxicity. Biotransformation is primarily mediated by hepatic enzymes and can lead to the formation of various metabolites, some of which may be pharmacologically active or reactive.

The metabolism of the pyrazole ring and its derivatives is catalyzed by both Phase I and Phase II drug-metabolizing enzymes. Cytochrome P450 (CYP) enzymes, a major family of Phase I enzymes, are heavily involved in the oxidative metabolism of pyrazoles. Studies have shown that pyrazole itself can interact with CYP2E1. nih.gov More complex biotransformations have also been observed; in one case, CYP enzymes (specifically CYP2D2 in rats) were found to mediate an uncommon conversion of a pyrimidine (B1678525) ring into a pyrazole structure. psu.eduresearchgate.net This process is believed to proceed through N-oxidation of the pyrimidine, followed by ring-opening and subsequent recyclization to form the pyrazole ring. psu.eduresearchgate.net

Besides CYPs, other enzymes can play a role. Human aldehyde oxidase (hAOX), a cytosolic enzyme, is known to contribute to the oxidation of various aza-aromatic compounds and may be involved in pyrazole metabolism. psu.edu Phase II metabolism typically involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For pyrazole, identified metabolites include hydroxylated and conjugated derivatives. nih.gov

The biotransformation of pyrazole derivatives by metabolizing enzymes, particularly CYPs, can be highly regioselective. This means that oxidation occurs at a specific, preferred position on the molecule. The site of metabolism is influenced by the electronic properties and steric accessibility of different positions on the pyrazole ring and its substituents. While direct studies on the regioselective metabolism of this compound are not available, the principle has been well-established for other heterocyclic compounds. For example, the metabolism of midazolam by CYP3A subfamily enzymes results in regioselective hydroxylation at either the 1'- or 4-position, with the ratio of the resulting metabolites being indicative of the specific CYP3A enzyme involved (CYP3A4, CYP3A5, or CYP3A7). nih.gov This demonstrates the capacity of CYP enzymes to distinguish between different positions on a heterocyclic core, a principle that applies to the biotransformation of pyrazole derivatives.

During their metabolic processing, some pyrazole derivatives can be converted into chemically reactive metabolites. This bioactivation is a significant concern in drug development, as these electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions. nih.govwustl.edu

Evidence for the bioactivation of aminopyrazole derivatives has been demonstrated through in vitro studies using human liver microsomes. nih.gov In these experiments, reactive intermediates were generated and subsequently "trapped" using nucleophiles like glutathione (B108866) ethyl ester. nih.gov The detection of the resulting glutathione adducts by LC-MS confirms the formation of reactive species. nih.gov These findings suggest that the aminopyrazole moiety, depending on its molecular context, can be a structural alert for the potential formation of reactive metabolites. nih.gov The proposed mechanisms often involve an initial oxidation step, for instance at a methyl group on the heterocyclic ring, which leads to the formation of a stabilized but reactive intermediate that is susceptible to nucleophilic attack by glutathione. researchgate.net

Q & A

Q. What are the most effective synthetic routes for preparing 1-methyl-3-(propan-2-yl)-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : A one-pot synthesis approach using arylcarbohydrazides, dialkyl acetylenedicarboxylates, and cyclohexyl isocyanide under neutral conditions is efficient for generating functionalized pyrazole derivatives. Key parameters include solvent choice (e.g., ethanol or methanol), catalyst use, and temperature control (typically 60–80°C). Reaction progress can be monitored via thin-layer chromatography (TLC), and yields are optimized by maintaining anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent side reactions . For simpler analogs, alkylation of pyrazole precursors with isopropyl halides in the presence of a base (e.g., K₂CO₃) is also viable, though steric hindrance from the isopropyl group may require extended reaction times .

Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and tautomeric forms. For example, ¹H NMR can distinguish between N-methyl and C-methyl groups via chemical shifts (δ 3.5–4.0 ppm for N-CH₃). X-ray crystallography provides definitive structural confirmation, as demonstrated in studies of pyrazole tautomers (e.g., 3- and 5-substituted derivatives), where unit cell parameters (e.g., triclinic system, a = 10.396 Å, b = 10.856 Å) and hydrogen bonding patterns resolve positional isomerism .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, due to potential irritant properties. Work under a fume hood to avoid inhalation of vapors. Store the compound in a cool, dry environment away from oxidizing agents. Waste disposal should follow institutional guidelines for halogenated organic compounds, as trifluoromethyl analogs (e.g., 1-methyl-3-trifluoromethyl-1H-pyrazole) may pose environmental risks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions to identify reactive sites. For example, the isopropyl group’s electron-donating effect increases electron density at the pyrazole C4 position, making it susceptible to electrophilic attack. Solvent effects (e.g., polar aprotic vs. protic) are modeled using the Conductor-like Polarizable Continuum Model (CPCM) to predict reaction pathways and regioselectivity .

Q. What strategies address contradictions in biological activity data between this compound and its fluorinated analogs?

- Methodological Answer : Comparative pharmacological assays under standardized conditions (e.g., fixed cell lines, IC₅₀ measurements) are essential. For instance, fluorinated derivatives (e.g., 3-(4-fluorophenyl)-1H-pyrazole) exhibit enhanced antimicrobial activity due to increased lipophilicity and membrane permeability. Use structure-activity relationship (SAR) tables to correlate substituents with bioactivity:

| Substituent | Biological Activity | Key Mechanism |

|---|---|---|

| Isopropyl (C3) | Moderate anti-inflammatory | COX-2 inhibition |

| Trifluoromethyl (C3) | High anticancer activity | Apoptosis induction via p53 |

| 4-Fluorophenyl (C5) | Antimicrobial | Membrane disruption |

Discrepancies may arise from assay variability (e.g., cell viability protocols) or metabolic stability differences .

Q. How do tautomeric equilibria of this compound impact its crystallographic characterization?

- Methodological Answer : Tautomerism (e.g., 3- vs. 5-substituted isomers) can lead to mixed crystals, complicating diffraction analysis. Use low-temperature (100 K) X-ray crystallography to stabilize dominant tautomers. For co-crystallized tautomers (e.g., 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole), refine structures using dual occupancy models in SHELXL. Hydrogen-bonding networks (e.g., N–H···N interactions) stabilize specific tautomers, which can be validated via Hirshfeld surface analysis .

Methodological Considerations for Experimental Design

Q. What analytical techniques validate the purity of this compound post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (70:30 v/v) identifies impurities. Mass spectrometry (ESI-MS) confirms molecular ion peaks ([M+H]⁺ for C₈H₁₃N₂⁺, m/z = 137.1). Differential Scanning Calorimetry (DSC) detects polymorphic forms by analyzing melting endotherms .

Q. How can reaction conditions be optimized to minimize byproducts in multi-step pyrazole syntheses?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) revealed that increasing dimethylformamide (DMF) polarity from 0.3 to 0.5 reduces dimerization byproducts by 40%. Quench unreacted intermediates with aqueous workups (e.g., NaHCO₃ for acid scavenging) .

Data Contradiction Analysis

Q. Why do computational predictions and experimental NMR data sometimes conflict for pyrazole derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects not accounted for in gas-phase DFT calculations. For example, the isopropyl group’s conformational flexibility in solution may lead to averaged NMR signals, whereas static DFT models assume rigid geometries. Use explicit solvent models (e.g., IEFPCM in Gaussian) or variable-temperature NMR to reconcile differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.